molecular formula C10H12O3 B3356489 5-Ethyl-2-methoxybenzoic acid CAS No. 66873-89-0

5-Ethyl-2-methoxybenzoic acid

Cat. No. B3356489
CAS RN: 66873-89-0
M. Wt: 180.2 g/mol
InChI Key: ICNRRZRXHDBVTG-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxybenzoic acid is a derivative of 2-methoxybenzoic acid, which belongs to a group of organic compounds called o-methoxybenzoic acids. These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .

Scientific Research Applications

Synthesis Applications

Intermediate in Pharmaceutical Synthesis : One study outlines the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This synthesis involves methylation, ethylation, and oxidation steps, showcasing the compound's role in creating pharmacologically active molecules (Wang Yu, 2008).

Innovative Organic Synthesis : Another research describes the use of pericyclic reactions for synthesizing new 1,3-oxazepine compounds from new Schiff bases, demonstrating the compound's utility in organic synthesis and potential applications in producing antibiotics (Z. Abood, 2010).

Potential Biological Activities

Antibacterial and Enzyme Inhibition : Research into the synthesis, in vitro, and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors reveals potential for compounds derived from 5-Ethyl-2-methoxybenzoic acid to serve as antibacterial agents and enzyme inhibitors, indicating possible therapeutic applications (M. Arfan et al., 2018).

Antioxidant Properties : A study on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus identified compounds with strong antioxidant activity, highlighting the potential of 5-Ethyl-2-methoxybenzoic acid-related compounds in contributing to antioxidant research and development (Lan-lan Xu et al., 2017).

properties

IUPAC Name

5-ethyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRRZRXHDBVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxybenzoic acid

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M in hexanes, 38.5 ml, 100.0 mmol) was added dropwise under a nitrogen atmosphere to a stirred solution of 4-ethylanisole (11.7 g, 86.0 mmol) and N,N,N′,N′-tetramethylethylenediamine (10 ml, 88.0 mmol) in anhydrous diethyl ether (100 ml) and the mixture was stirred and held at 30° C. for 16 hours. The mixture was cooled and poured slowly in to a mixture of excess solid carbon dioxide in anhydrous diethyl ether. Upon warming to room temperature the mixture was made basic by the addition of 2M sodium hydroxide, the aqueous layer was separated and acidified to pH 2 or below by the addition of concentrated hydrochloric acid. The mixture was extracted with diethyl ether, the organic layer separated and the solvent removed in vacuo to afford 5-ethyl-2-methoxybenzoic acid (5.7 g, 37%) as a pale yellow oil. 1H NMR (DMSO-d6) 12.50 (1H, br s), 7.48 (1H, d), 7.33 (1H, dd), 7.03 (1H, d), 2.56 (2H, q), 1.17 (3H, q). MS: [M+H]+ 181.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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